trans-4-Fluorocyclohexanecarboxylic Acid
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Overview
Description
trans-4-Fluorocyclohexanecarboxylic Acid: is an organic compound with the chemical formula C₇H₁₁FO₂ It is a fluorinated derivative of cyclohexanecarboxylic acid, where the fluorine atom is positioned at the 4th carbon in the cyclohexane ring
Mechanism of Action
Trans-4-Fluorocyclohexanecarboxylic Acid, also known as 4-fluorocyclohexanecarboxylic acid, is a compound with a molecular formula of C₇H₁₁FO₂ and a molecular weight of 146.16 . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Fluorocyclohexanecarboxylic Acid typically involves the fluorination of cyclohexanecarboxylic acid derivatives. One common method is the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atom at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the selective introduction of the fluorine atom without affecting other functional groups in the molecule .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-4-Fluorocyclohexanecarboxylic Acid can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine atom in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions to replace the fluorine atom.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted cyclohexanecarboxylic acid derivatives.
Scientific Research Applications
Chemistry: trans-4-Fluorocyclohexanecarboxylic Acid is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with potential pharmaceutical applications .
Biology: In biological research, this compound is used to study the effects of fluorine substitution on the biological activity of cyclohexane derivatives .
Medicine: The compound is investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties due to the presence of the fluorine atom .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials with unique properties .
Comparison with Similar Compounds
Cyclohexanecarboxylic Acid: Lacks the fluorine atom, resulting in different chemical and biological properties.
4-Chlorocyclohexanecarboxylic Acid: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and applications.
4-Bromocyclohexanecarboxylic Acid: Similar structure with a bromine atom, used in different contexts due to its distinct properties.
Uniqueness: trans-4-Fluorocyclohexanecarboxylic Acid is unique due to the presence of the fluorine atom, which imparts specific electronic and steric effects. These effects can enhance the compound’s stability, reactivity, and interaction with biological targets, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
4-fluorocyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11FO2/c8-6-3-1-5(2-4-6)7(9)10/h5-6H,1-4H2,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMDEBKXOXPBEX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11FO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95233-41-3 |
Source
|
Record name | 4-fluorocyclohexane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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